(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester
Overview
Description
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester is a useful research compound. Its molecular formula is C15H31BO3Si and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Molecules
This compound is pivotal in the palladium-catalyzed cross-coupling reactions, facilitating the synthesis of (E)-(1-organo-1-alkenyl)boronates from alkynes via a formal carboboration route. Such transformations are essential for creating pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid with good yields, underscoring its utility in synthesizing diverse organic molecules (Ishiyama, Yamamoto, & Miyaura, 1996).
Material Science and Polymer Synthesis
In material science, the compound is utilized in the synthesis of π-conjugated polymers through the Suzuki-Miyaura coupling polymerization. This application is significant for creating boronate-terminated high-molecular-weight polymers, which play a critical role in electronic materials and devices (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Organic Synthesis Methodologies
The compound demonstrates its versatility in organic synthesis by participating in the facile and green synthesis of boronic acid esters through mechanochemistry. This environmentally benign method emphasizes the compound's role in forming boronic acid esters without the need for solvents, thus contributing to the development of sustainable chemical processes (Schnürch, Holzweber, Mihovilovic, & Stanetty, 2007).
Novel Organic Reactions
Innovatively, this compound is involved in the synthesis of vinyl iodides from vinylboronate pinacol esters, showcasing its role in the stereoselective synthesis of essential intermediates for organic synthesis. This process highlights the compound's utility in transforming polyenyl-1-boronic acids into Z- or E-iodides, essential for the synthesis of various organic molecules (Stewart & Whiting, 1995).
Analytical Chemistry Applications
Moreover, the compound's derivatives, particularly pinacolboronate esters, are extensively used in Suzuki coupling reactions for connecting organic building blocks. Their analysis poses unique challenges due to facile hydrolysis, which necessitates innovative analytical approaches to assess their quality and purity, crucial for the synthesis of complex molecules (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h10-11H,12H2,1-9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUURLZJMKOVITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.